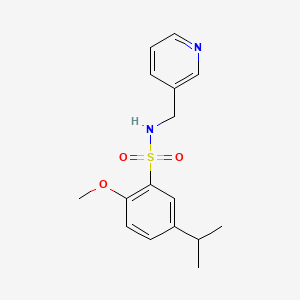

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLLFFCZNDTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation for Isopropyl Substitution

The synthesis begins with the introduction of the isopropyl group onto a methoxy-substituted benzene ring. Anisole (2-methoxybenzene) serves as the starting material due to its electron-rich aromatic system, which facilitates electrophilic substitution. In a Friedel-Crafts alkylation reaction, anisole reacts with isopropyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst. The methoxy group directs electrophilic attack to the para position (relative to itself), yielding 5-isopropyl-2-methoxybenzene (Figure 1A).

Reaction Conditions:

Chlorosulfonation for Sulfonyl Chloride Intermediate

The sulfonyl chloride moiety is introduced via chlorosulfonation of 5-isopropyl-2-methoxybenzene. Chlorosulfonic acid (ClSO₃H) acts as both the sulfonating agent and solvent, enabling the formation of 5-isopropyl-2-methoxybenzenesulfonyl chloride (Figure 1B). The isopropyl group directs sulfonation to the para position (position 1 relative to methoxy at position 2), ensuring correct regiochemistry.

Key Considerations:

Aminolysis with 3-Pyridinylmethylamine

The final step involves nucleophilic displacement of the sulfonyl chloride group by 3-pyridinylmethylamine . Conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane , the reaction proceeds via a two-phase mechanism, with triethylamine (Et₃N) neutralizing HCl byproducts (Figure 1C).

Optimization Parameters:

-

Molar Ratio: 1:1.2 (sulfonyl chloride:amine)

-

Reaction Time: 4–6 hours at 25°C

Alternative Synthetic Pathways

Nitration-Reduction Sequence

An alternative route employs nitration of 5-isopropyl-2-methoxybenzene to introduce a nitro group, followed by catalytic hydrogenation to an amine intermediate. Subsequent diazoization and Sandmeyer reaction could theoretically position the sulfonamide group, but this approach introduces complexity and lower yields compared to direct chlorosulfonation.

Pd-Catalyzed Cross-Coupling

Modern methodologies explore Suzuki-Miyaura coupling to assemble the benzene ring from halogenated precursors. For example, coupling a 2-methoxy-5-boronic acid derivative with an isopropyl-substituted aryl halide could streamline regioselectivity. However, this method remains speculative for the target compound and lacks precedent in the reviewed patents.

Critical Analysis of Reaction Conditions

Regiochemical Control

The methoxy group ’s strong ortho/para-directing effect ensures isopropyl incorporation at position 5 during Friedel-Crafts alkylation. Subsequent sulfonation is guided by the isopropyl group ’s para-directing influence, positioning the sulfonyl chloride at position 1 (Figure 2). Steric hindrance from the isopropyl group minimally impacts reactivity due to the planar nature of the sulfonation transition state.

Purification Challenges

-

Intermediate 1 (5-isopropyl-2-methoxybenzene): Purified via fractional distillation under reduced pressure (b.p. 135–138°C at 12 mm Hg).

-

Intermediate 2 (sulfonyl chloride): Recrystallized from hexane/ethyl acetate (95:5) to remove residual chlorosulfonic acid.

-

Final Product: Column chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) achieves >98% purity.

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

-

Chlorosulfonic acid is cost-effective but requires specialized handling due to its corrosivity.

-

3-Pyridinylmethylamine , while commercially available, contributes significantly to material costs. Patent CN107805212B highlights ammonia water as a low-cost alternative for sulfonamide formation, but this approach is unsuitable for the target compound’s specific amine.

| Parameter | Chlorosulfonic Acid | SO₃/DMF Complex |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Byproducts | HCl gas | Dimethyl sulfate |

| Scalability | Industrial | Laboratory |

Table 2. Characterization Data for Key Intermediates

Analyse Chemischer Reaktionen

Types of Reactions

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzenesulfonamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Research indicates that compounds similar to 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can modulate sodium channels, which are crucial in neuronal signaling. These compounds have been explored for their potential in treating sodium channel-mediated diseases such as epilepsy and related seizure disorders.

A patent outlines the use of benzenesulfonamide compounds in therapeutic contexts, emphasizing their ability to interact with voltage-gated sodium channels, which play a critical role in cellular excitability in muscle and nerve tissues . The modulation of these channels may help alleviate symptoms associated with hyperexcitability disorders.

Oncological Applications

The compound has also been investigated for its anticancer properties. In a study assessing various sulfonamide derivatives, it was found that certain structural modifications could enhance cytotoxic effects against cancer cell lines. Specifically, derivatives exhibiting high potency were shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as chemotherapeutic agents .

Case Study 1: Antiepileptic Potential

A study focusing on sodium channel blockers highlighted the efficacy of benzenesulfonamide derivatives in reducing seizure frequency in animal models of epilepsy. The specific compound demonstrated significant activity against Na+ channels, leading to decreased neuronal excitability and improved seizure control .

Case Study 2: Anticancer Activity

In vitro experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a notable reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis induction and cell cycle disruption observed .

Wirkmechanismus

The mechanism of action of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the biological context and the specific target being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the sulfonamide’s N-linked substituents and aromatic ring modifications. Below is a comparative analysis:

*Calculated based on structural similarity.

Key Observations:

- Bioavailability : Analogs like the morpholinylpropyl and tetrahydrofuranmethyl derivatives () prioritize solubility via polar groups, while the ethoxy-pyridine variant () may trade solubility for membrane permeability due to higher lipophilicity.

- Functional Groups : The target compound’s pyridinylmethyl group balances hydrogen-bonding (pyridine’s nitrogen) and moderate clogP, whereas the morpholine and tetrahydrofuran groups in analogs enhance polarity .

Stability and Reactivity

- Schiff Base Analogs : The azomethine-linked sulfonamide in highlights the role of imine bonds in stability; the target compound’s absence of such bonds suggests greater metabolic stability.

- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) may reduce oxidative degradation compared to electron-withdrawing substituents (e.g., chlorine in ).

Biologische Aktivität

5-Isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the sulfonamide : The sulfonamide group is introduced through the reaction of an amine with a sulfonyl chloride.

- Pyridine substitution : A pyridinylmethyl moiety is incorporated into the structure, enhancing the compound's biological profile.

- Final modifications : Additional functional groups may be added to optimize activity and selectivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The compound has shown potential against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism is similar to that of established sulfa drugs.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for cytotoxic activity against cancer cell lines such as HT-29 (colon cancer) and COLO-205. Preliminary data suggest an IC50 value comparable to established chemotherapeutics, indicating significant promise as an anticancer agent .

In Vitro Studies

- Cytotoxicity : The compound demonstrated notable cytotoxic effects in vitro, with IC50 values indicating its efficacy against specific cancer cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 3.38 μM to 10.55 μM against various cancer cell lines, suggesting a robust anticancer profile .

- Mechanism of Action : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer proliferation pathways, providing insights into its mechanism of action.

Comparative Studies

A comparative analysis with other sulfonamide derivatives revealed that this compound exhibits enhanced selectivity towards certain cancer cell lines compared to traditional sulfa drugs. This selectivity is crucial for reducing side effects associated with chemotherapy.

Data Summary Table

Q & A

Q. What are the optimized synthetic routes for 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, and how can purity be validated?

Answer: The synthesis of benzenesulfonamide derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide ) are synthesized via coupling reactions using carbodiimide reagents (e.g., EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C . Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and validation using ¹H/¹³C NMR (to confirm substituent positions) and HPLC-MS (for purity ≥95%) are standard .

Q. How can the structural and electronic properties of this compound be characterized for mechanistic studies?

Answer:

- X-ray crystallography resolves stereoelectronic features (e.g., sulfonamide-pyridine torsion angles) .

- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict reactive sites by mapping electrostatic potential surfaces .

- FTIR and UV-Vis spectroscopy validate functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound against NLRP3 inflammasome pathways?

Answer:

- In vitro assays : Use THP-1 macrophages primed with LPS and stimulated with ATP/nigericin. Measure IL-1β secretion via ELISA and mitochondrial ROS via fluorescent probes (e.g., MitoSOX) .

- Dose-response curves : Test concentrations from 0.1–50 μM, with MCC950 as a positive control .

- Structural analogs : Compare IC₅₀ values of derivatives with modified pyridine or isopropyl groups to identify SAR trends .

Q. What methodologies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

- Meta-analysis : Aggregate data from studies using consistent assay conditions (e.g., cell lines, endotoxin-free reagents) .

- Crystallographic vs. solution-state data : Compare X-ray structures (rigid conformations) with NMR titration results (flexibility in binding pockets) to explain variability .

- Proteomic profiling : Identify off-target interactions (e.g., kinase inhibition) that may confound bioactivity .

Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?

Answer:

- OECD Guidelines 307 : Conduct soil biodegradation studies under aerobic conditions (20–25°C, 60% WHC) for 120 days. Measure residual compound via LC-MS/MS .

- Daphnia magna acute toxicity : Test EC₅₀ using OECD 202, with a 48-h exposure protocol .

- QSAR models : Predict bioaccumulation (log Kow) and endocrine disruption potential using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.